molecular formula C9H10BrNO B181042 N-(2-Bromo-4-methylphenyl)acetamide CAS No. 614-83-5

N-(2-Bromo-4-methylphenyl)acetamide

Cat. No.: B181042
CAS No.: 614-83-5
M. Wt: 228.09 g/mol
InChI Key: UUDGTWKIIUEVJD-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 2-Bromo-4-methylaniline: The most common method for synthesizing N-(2-Bromo-4-methylphenyl)acetamide involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: N-(2-Bromo-4-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

      Reagents and Conditions: Typical reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. The reactions are usually carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

      Major Products: The major products of these reactions are the corresponding substituted acetamides, where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid derivative.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures (70-100°C).

      Major Products: The major product is N-(2-Bromo-4-carboxyphenyl)acetamide.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C9H10BrNO
  • CAS Number : 614-83-5
  • Structure : The compound features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, making it a derivative of acetanilide.

Organic Synthesis

N-(2-Bromo-4-methylphenyl)acetamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

This compound has been studied for its pharmacological properties , particularly its potential anti-inflammatory and analgesic activities. It acts as a lead compound for developing new drugs with improved efficacy and safety profiles.

Biological Activities :

  • Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects, making it a candidate for pain management therapies.
  • Anticancer Potential : Research indicates that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM.

Material Science

In material science, this compound is used in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for applications in creating materials with specific characteristics tailored for various industrial uses.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values against MCF-7 cells, indicating potent antiproliferative activity.
  • Cholinesterase Inhibition : Research has shown that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and specific biological targets, supporting its potential therapeutic applications.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 (nM)Reference
This compoundAntiproliferative10–33
N-(substituted acetamides)Cholinesterase inhibitionNot specified

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)acetamide is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the acetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-Iodo-4-methylphenyl)acetamide: This compound is similar in structure but has an iodine atom instead of a bromine atom. It exhibits different reactivity and biological properties due to the larger atomic size and different electronegativity of iodine.

    N-(4-Bromophenyl)acetamide: This compound lacks the methyl group at the 4-position, which affects its chemical and biological properties. It is less sterically hindered and may have different binding affinities towards molecular targets.

Uniqueness: N-(2-Bromo-4-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(2-Bromo-4-methylphenyl)acetamide is an organic compound with significant potential in medicinal chemistry, particularly for its pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Overview

Molecular Formula : C9H10BrNO
CAS Number : 614-83-5
Structure : The compound features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, making it a derivative of acetanilide.

Synthesis

The most common method for synthesizing this compound involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction typically requires a base such as pyridine or triethylamine to neutralize hydrogen chloride formed during the reaction.

Pharmacological Properties

This compound has been studied for various biological activities:

  • Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
  • Anticancer Potential : Research indicates that derivatives of acetamides, including this compound, may possess antiproliferative effects against cancer cell lines. For instance, structural modifications in similar compounds have shown significant activity against MCF-7 breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the acetamide group enhance its binding affinity to various enzymes and receptors. Notably, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound and its derivatives:

  • Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative activity. These findings indicate that structural modifications can significantly enhance biological efficacy .
  • Cholinesterase Inhibition : Research has shown that N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Comparative Analysis : In comparison with similar compounds such as N-(2-Iodo-4-methylphenyl)acetamide and N-(4-Bromophenyl)acetamide, this compound exhibits unique reactivity due to the combination of bromine and methyl substitutions, leading to distinct biological activities .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (nM)References
This compoundAntiproliferative10–33
N-substituted acetamidesAChE InhibitionNot specified
1,3,4-Oxadiazole derivativesAntithrombotic5612–6270

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDGTWKIIUEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060636
Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-83-5
Record name N-(2-Bromo-4-methylphenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8063
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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